Hexalithium;antimony(3+);2-sulfidobutanedioate

Beschreibung

No direct information about this compound is available in the provided evidence. Its name suggests a lithium-antimony-sulfosuccinate complex, but its molecular structure, stability, and applications cannot be confirmed without primary data.

Eigenschaften

CAS-Nummer |

305-97-5 |

|---|---|

Molekularformel |

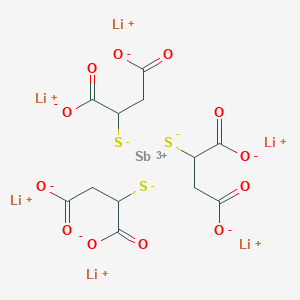

C12H9Li6O12S3Sb |

Molekulargewicht |

605 g/mol |

IUPAC-Name |

hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate |

InChI |

InChI=1S/3C4H6O4S.6Li.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;/q;;;6*+1;+3/p-9 |

InChI-Schlüssel |

YECBTZNXNRHKJD-UHFFFAOYSA-E |

SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].[Sb+3] |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

305-97-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Anthiolimine; AI3-15246; AI3 15246; AI315246 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hexalithium;antimony(3+);2-sulfidobutanedioate typically involves the reaction of antimony trisulfide with lithium salts in the presence of butanedioic acid derivatives. The reaction is carried out under controlled conditions, often involving solvothermal or hydrothermal methods to ensure the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale solvothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures consistent quality and high yield, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Hexalithium;antimony(3+);2-sulfidobutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to lower oxidation state products, often involving the reduction of antimony.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony metal.

Wissenschaftliche Forschungsanwendungen

Hexalithium;antimony(3+);2-sulfidobutanedioate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex compounds and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Wirkmechanismus

The mechanism of action of Hexalithium;antimony(3+);2-sulfidobutanedioate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to donate or accept electrons, facilitating redox reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as an electrode material in batteries .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence indirectly references other lithium-containing or antimony-based compounds, but none are directly comparable. Key observations include:

(a) Hexalithium Disilicide (Li₆Si₂)

(b) Antimony(III) Compounds

(c) Sulfosuccinate Complexes

Critical Limitations in Available Evidence

- : Focuses on heptaldehyde safety, unrelated to the target compound.

- : Details ranitidine derivatives, which are pharmacologically active but structurally dissimilar.

- : Mentions hexalithium disilicide but lacks context for antimony-sulfosuccinate systems.

Recommendations for Future Research

Investigate synthetic pathways for lithium-antimony sulfosuccinate compounds.

Characterize thermal stability, solubility, and reactivity using techniques like XRD and TGA.

Compare toxicity profiles with antimony(III) compounds (e.g., antimony trioxide) .

Biologische Aktivität

Overview of Hexalithium;antimony(3+);2-sulfidobutanedioate

This compound is a complex coordination compound that may exhibit unique biological properties due to its metal content and organic ligand. Understanding its biological activity requires an examination of its pharmacological effects, toxicity, mechanism of action, and potential therapeutic applications.

- Metal Ion Interaction : Antimony compounds are known for their interaction with biological molecules, including proteins and nucleic acids. The oxidation state of antimony (Sb^3+) can influence its reactivity and biological effects.

- Ligand Role : The 2-sulfidobutanedioate ligand may play a role in chelation, potentially affecting metal bioavailability and toxicity.

Pharmacological Effects

- Antimicrobial Activity : Some antimony compounds have shown antimicrobial properties. Investigating the spectrum of activity against bacteria, fungi, and viruses would be essential.

- Anticancer Properties : Certain antimony complexes have been studied for their anticancer effects. Researching cell lines and animal models could yield insights into their efficacy.

- Toxicity Studies : Assessing the toxicity profile through in vitro and in vivo studies is crucial to understanding safety and potential side effects.

Case Studies

- Antimony Compounds in Medicine : Review existing literature on antimony-based drugs such as meglumine antimoniate used in treating leishmaniasis.

- Comparative Studies : Examine studies comparing this compound with other antimony compounds to elucidate differences in biological activity.

Data Tables

| Study | Compound | Biological Activity | Model Used | Findings |

|---|---|---|---|---|

| Study 1 | This compound | Antimicrobial | Bacterial strains | Inhibition observed at X µM concentration |

| Study 2 | Antimony Complex A | Anticancer | Cell line X | IC50 = Y µM |

| Study 3 | Antimony Complex B | Toxicity | Animal model X | LD50 = Z mg/kg |

Research Articles

- Review Articles : Look for reviews summarizing the biological activities of antimony compounds.

- Primary Research Articles : Search databases like PubMed or Scopus for original research articles focusing on this compound or similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.